8-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
Overview
Description
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride, also known as tropine hydrochloride, is a tropane alkaloid derivative. This compound is characterized by its bicyclic structure, which includes a nitrogen atom and a hydroxyl group. It is commonly used in the synthesis of various pharmaceuticals due to its biological activity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through the intramolecular cyclization of appropriate precursors.
Introduction of the methyl group: This step involves the alkylation of the nitrogen atom in the bicyclic structure.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the above synthetic steps are carried out under controlled conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atom can undergo substitution reactions to form various N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Alkyl halides and acyl chlorides are commonly used reagents for substitution reactions.
Major Products
The major products formed from these reactions include various N-substituted tropane derivatives, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: It serves as a precursor in the synthesis of various pharmaceuticals, including anticholinergic agents and muscle relaxants.
Industry: The compound is used in the production of certain agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride involves its interaction with cholinergic receptors in the nervous system. It acts as an antagonist at muscarinic acetylcholine receptors, inhibiting the action of acetylcholine and leading to various physiological effects such as muscle relaxation and reduced secretions.
Comparison with Similar Compounds
Similar Compounds
Tropine: Similar in structure but lacks the methyl group at the 8-position.
Pseudotropine: An isomer of tropine with a different spatial arrangement of atoms.
Scopolamine: A tropane alkaloid with additional functional groups, used as an anticholinergic agent.
Uniqueness
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is unique due to its specific substitution pattern and its ability to serve as a versatile intermediate in the synthesis of various biologically active compounds. Its structural features confer distinct pharmacological properties, making it valuable in medicinal chemistry.
Properties
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-9-6-2-3-7(9)5-8(10)4-6;/h6-8,10H,2-5H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWRTDCDFPALAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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